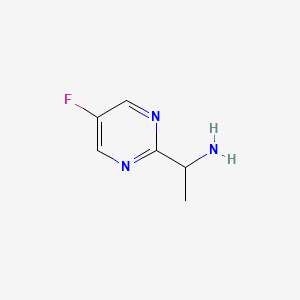

1-(5-Fluoropyrimidin-2-YL)ethanamine

Description

Significance of Chiral Amines as Building Blocks in Organic Synthesis and Chemical Biology

Chiral amines are indispensable building blocks in the synthesis of a vast array of organic molecules, particularly in the pharmaceutical and agrochemical industries. nih.govmdpi.com Their importance stems from the principle of chirality in biological systems; receptors, enzymes, and other biological targets are themselves chiral, leading to stereospecific interactions with drug molecules. mdpi.com Consequently, the different enantiomers of a chiral drug can exhibit widely varying pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even toxic.

The use of enantiomerically pure chiral amines as starting materials or key intermediates allows for the construction of complex molecular architectures with precise three-dimensional arrangements. This control over stereochemistry is crucial for optimizing drug-target interactions and ultimately, for the efficacy and safety of a pharmaceutical compound. mdpi.com Chiral amines are integral components in a significant portion of small-molecule pharmaceuticals and are also employed as resolving agents and chiral auxiliaries in asymmetric synthesis. nih.gov

Overview of Fluorinated Pyrimidine (B1678525) Derivatives in Academic Contexts

The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids and a multitude of biologically active compounds. The introduction of a fluorine atom onto the pyrimidine core can dramatically alter the molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

In academic and industrial research, fluorinated pyrimidine derivatives are extensively studied for their potential as therapeutic agents. A prominent example is 5-Fluorouracil (B62378) (5-FU), a fluorinated pyrimidine analogue that has been a cornerstone of cancer chemotherapy for decades. nih.gov The presence of the fluorine atom is key to its mechanism of action, which involves the inhibition of essential enzymes in nucleotide metabolism. The success of 5-FU has spurred extensive research into other fluorinated pyrimidine derivatives for a wide range of therapeutic applications.

Research Relevance of 1-(5-Fluoropyrimidin-2-YL)ethanamine as a Chiral Intermediate

This compound emerges at the intersection of these two critical areas of chemical research: chiral synthesis and fluorine chemistry. Specifically, the (S)-enantiomer, (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, has been identified as a key intermediate in the synthesis of advanced therapeutic candidates. researchgate.net

The development of efficient and stereoselective synthetic routes to (S)-1-(5-fluoropyrimidin-2-yl)ethanamine is a significant area of research. Chemoenzymatic methods, employing enzymes such as ω-transaminases, have been shown to be particularly effective. For instance, the use of a transaminase from Vibrio fluvialis has been demonstrated to produce the desired (S)-amine with high yield and excellent enantiomeric excess. researchgate.net This biocatalytic approach offers a more efficient and sustainable alternative to traditional chemical synthesis methods. researchgate.net

The research focus on this compound underscores the broader trend in medicinal chemistry towards creating structurally complex and stereochemically defined molecules to achieve highly specific therapeutic effects.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H8FN3 |

| Molecular Weight | 141.15 g/mol |

| Chirality | Exists as (S) and (R) enantiomers |

| Key Application | Intermediate for JAK2 kinase inhibitors (e.g., AZD1480) |

| Synthetic Method | Chemoenzymatic synthesis using ω-transaminase |

Interactive Data Table: Chemoenzymatic Synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

| Parameter | Finding | Reference |

| Enzyme | ω-transaminase from Vibrio fluvialis | researchgate.net |

| Amine Donor | (S)-α-methylbenzylamine | researchgate.net |

| Result | High conversion to the desired (S)-amine | researchgate.net |

| Optical Purity | >99% enantiomeric excess (ee) | researchgate.net |

| Yield (Optimized Process) | 66% - 77% | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCHUPFJXHQIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679187 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-29-3 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For 1-(5-Fluoropyrimidin-2-YL)ethanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the ethanamine side chain, and the amine group itself.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyrimidine-H (C4-H) | 8.5 - 9.0 | Doublet of doublets | J(H-F), J(H-H) |

| Pyrimidine-H (C6-H) | 8.5 - 9.0 | Doublet | J(H-F) |

| Methine-H (CH) | 4.0 - 4.5 | Quartet | J(H-H) |

| Amine-H (NH₂) | 1.5 - 3.0 | Broad singlet | - |

| Methyl-H (CH₃) | 1.3 - 1.6 | Doublet | J(H-H) |

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms. Furthermore, coupling between the carbon and fluorine atoms (¹³C-¹⁹F coupling) would provide additional structural information.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected ¹J(C-F) (Hz) |

| Pyrimidine-C2 | 160 - 165 | ~10-20 |

| Pyrimidine-C4 | 155 - 160 (d) | ~5-15 |

| Pyrimidine-C5 | 145 - 155 (d) | ~230-260 |

| Pyrimidine-C6 | 130 - 140 (d) | ~20-30 |

| Methine-C (CH) | 50 - 55 | - |

| Methyl-C (CH₃) | 20 - 25 | - |

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that is particularly useful for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atom. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C5 position of the pyrimidine ring. The chemical shift and coupling to adjacent protons would further confirm the structure.

Expected ¹⁹F NMR Spectral Data:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyrimidine-F (C5-F) | -120 to -140 | Multiplet | J(F-H) |

Note: The chemical shift is referenced to a standard such as CFCl₃. The exact value is predictive and requires experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.

Expected Fragmentation Pattern in EI-MS:

A primary fragmentation pathway for this compound would likely involve the loss of the ethylamine (B1201723) side chain. Key expected fragments would include the pyrimidine ring and parts of the side chain.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. This level of accuracy is invaluable for confirming the molecular formula of a new compound. For this compound (C₆H₈FN₃), HREI-MS would be used to confirm this exact elemental composition.

Expected HREI-MS Data:

| Ion | Calculated Exact Mass |

| [C₆H₈FN₃]⁺ | 141.0702 |

Note: This value is calculated based on the most abundant isotopes of each element and would be compared against the experimentally measured mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique utilized for the structural confirmation and identification of small organic molecules by analyzing their mass-to-charge ratio (m/z). nih.gov For this compound, with a molecular formula of C₆H₈FN₃ and a molecular weight of 141.15 g/mol , ESI-MS analysis is expected to show a prominent protonated molecular ion [M+H]⁺. nih.govsynblock.com

In positive ion mode, the primary ion observed would correspond to the addition of a proton to the basic nitrogen atoms of the pyrimidine ring or the primary amine. This would result in a peak at an m/z value of approximately 142.16.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₉FN₃]⁺ | 142.16 |

Note: The table represents predicted values. Actual experimental values may vary slightly.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can provide further structural information through characteristic fragmentation patterns. nih.govwvu.edu The fragmentation would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) from the ethanamine side chain or cleavage of the bond between the ethyl group and the pyrimidine ring. This technique is crucial for distinguishing between isomers and confirming the connectivity of the molecule. wvu.edu The study of fluorinated ethylamines in ESI-MS has also highlighted their compatibility and utility in preserving noncovalent complexes in the gas phase, demonstrating the gentle nature of the ionization process. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features: the primary amine, the fluorinated pyrimidine ring, and the aliphatic ethyl group. researchgate.netnist.gov

Key vibrational modes expected in the IR spectrum include:

N-H Stretching: The primary amine group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. researchgate.net

C-H Stretching: Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrimidine ring would be observed just above 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring will have characteristic stretching vibrations for C=N and C=C bonds in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C-F Stretching: A strong absorption band characteristic of the C-F bond is typically found in the 1000-1400 cm⁻¹ range. rjlbpcs.com

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Pyrimidine Ring | Aromatic C-H Stretch | ~3050 |

| Ethyl Group | Aliphatic C-H Stretch | 2850 - 2960 |

| Pyrimidine Ring | C=C and C=N Stretch | 1400 - 1650 |

Note: This table is based on characteristic frequencies for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or systems with π-conjugation. nih.gov The fluoropyrimidine ring in this compound acts as a chromophore, making it suitable for UV-Vis analysis.

The spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com

π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyrimidine ring.

n→π Transitions:* These lower-intensity absorptions result from the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atoms, to a π* antibonding orbital.

The position and intensity of these absorption maxima (λ_max) are influenced by the solvent polarity and the specific substituents on the pyrimidine ring. researchgate.net For similar pyrimidine and pyridine (B92270) derivatives, π→π* transitions are often observed in the 200-300 nm range. researchgate.netnist.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Typical Wavelength Range (nm) |

|---|---|

| π → π* | 200 - 300 |

Note: The exact λ_max values depend on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and the absolute configuration of a molecule, which are crucial for understanding its structure-function relationship. nih.govmdpi.com

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of its derivatives or structurally related pyrimidine compounds can offer significant insights. rjlbpcs.comresearchgate.net For instance, crystallographic studies on pyrimidine analogues reveal detailed information about their solid-state conformation and intermolecular interactions, such as hydrogen bonding. rjlbpcs.comresearchgate.net

A study on a pyrimidine derivative, 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile, revealed its crystal structure through single-crystal X-ray diffraction. rjlbpcs.com The findings from such an analysis typically include the crystal system, space group, and unit cell dimensions, as illustrated in the table below. This information is fundamental for understanding the packing of molecules in the crystal lattice and identifying key structural features. rsc.org

Table 4: Example Crystallographic Data for a Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 10.9855(11) |

| b (Å) | 10.7286(10) |

| c (Å) | 12.7136(10) |

| β (°) | 93.545(5) |

Source: Data from a study on a related pyrimidine derivative. rjlbpcs.com

Role in the Research and Development of Advanced Chemical Entities

1-(5-Fluoropyrimidin-2-YL)ethanamine as a Key Chiral Building Block in Synthetic Research

This compound has emerged as a significant chiral building block in medicinal chemistry and synthetic research. Chiral molecules are crucial in drug development because biological targets, such as enzymes and receptors, are themselves chiral. enamine.net The interaction between a drug and its target often requires a precise three-dimensional arrangement, meaning that typically only one enantiomer (one of a pair of mirror-image molecules) will elicit the desired therapeutic effect while the other may be inactive or cause unwanted side effects. enamine.net The use of optically pure chiral building blocks like this compound is therefore essential for the efficient synthesis of single-enantiomer drugs.

Chiral amines are foundational components in the synthesis of numerous pharmaceuticals, particularly in the development of kinase inhibitors for targeted cancer therapy. nih.gov this compound serves as a critical research intermediate in the synthesis of complex therapeutic agents, such as the Janus-associated kinase (JAK) inhibitor, AZD1480. nih.govscience.gov AZD1480 is a potent and ATP-competitive inhibitor of JAK1 and JAK2 kinases, which are often dysregulated in various cancers and myeloproliferative neoplasms. researchgate.netmedchemexpress.comnih.gov

The synthesis of kinase inhibitors like AZD1480 relies on the precise assembly of molecular fragments. The pyrimidine (B1678525) core of this compound is a common scaffold in kinase inhibitors, and the chiral ethylamine (B1201723) side chain is crucial for establishing specific binding interactions within the kinase's active site. nih.govsemanticscholar.orgmdpi.com As a research intermediate, this compound provides the necessary stereochemistry and the fluorinated pyrimidine motif, which are integral to the pharmacological profile of the final drug candidate. nih.gov The inhibition of JAK2 by AZD1480 has been shown to block STAT3 signaling and suppress the growth of solid tumors harboring persistent STAT3 activity. nih.govnih.gov

Table 1: Profile of AZD1480 and its Precursor

| Feature | This compound | AZD1480 |

|---|---|---|

| CAS Number | 905587-41-9 synblock.comchemenu.com | 936091-26-8 |

| Molecular Formula | C6H8FN3 synblock.com | C17H17N7O |

| Molecular Weight | 141.15 g/mol synblock.com | 351.37 g/mol |

| Role | Chiral Building Block / Research Intermediate | Active Pharmaceutical Ingredient (API) / JAK2 Kinase Inhibitor nih.gov |

| Key Structural Feature | Chiral amine on a fluoropyrimidine scaffold | 4-(Pyrazol-3-ylamino) pyrimidine derivative nih.gov |

The high-throughput synthesis and screening of compound libraries are cornerstones of modern drug discovery. nih.govenamine.net Chemical libraries containing thousands to millions of distinct molecules are used to identify "hit" compounds that interact with a biological target. This compound is a valuable component for generating these libraries, specifically focused libraries of chiral amines.

Because chiral amines are prevalent in over 40% of commercial pharmaceuticals, libraries built around this motif are highly valuable. hovione.comnih.gov By using a foundational building block like this compound and reacting it with a diverse set of other reagents, researchers can rapidly generate a large collection of structurally related but distinct chiral molecules. pnas.org These libraries can then be screened to investigate structure-activity relationships (SAR) and identify compounds with high potency and selectivity for a specific biological target. The modular nature of this approach, often referred to as combinatorial chemistry, allows for the efficient exploration of chemical space to find new therapeutic leads. nih.gov

Advances in Chiral Amine Production for Pharmaceutical Research Pipelines

The increasing demand for enantiomerically pure compounds in the pharmaceutical industry has driven significant innovation in the methods for producing chiral amines. enamine.net Traditional methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. hovione.com Modern advancements focus on asymmetric synthesis, which creates the desired enantiomer directly. nih.gov

Key modern approaches include:

Biocatalysis : This method uses enzymes, such as transaminases, to synthesize chiral amines from prochiral ketones with very high enantioselectivity. hovione.comacs.orgbohrium.com Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine. hovione.com This technology has been successfully applied on an industrial scale, for example, in the manufacture of the antidiabetic drug sitagliptin, demonstrating its efficiency and environmental benefits over traditional chemical catalysis. nih.gov Protein engineering and directed evolution have been used to create novel transaminases with improved activity, stability, and substrate scope. nih.govnih.gov

Asymmetric Catalysis : This approach utilizes chiral metal catalysts or organocatalysts to guide a chemical reaction to preferentially form one enantiomer over the other. nih.gov Asymmetric hydrogenation of imines or enamines is a powerful and widely used method for producing chiral amines. nih.govresearchgate.net Catalysts such as those based on rhodium (e.g., DuPHOS) or ruthenium can achieve high yields and excellent enantiomeric excess. nih.gov

Chiral Pool Synthesis : This strategy involves using readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. These natural products are then chemically modified to create the desired chiral building block.

Table 2: Comparison of Modern Chiral Amine Synthesis Methods

| Method | Principle | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., transaminases) for asymmetric amination of ketones. hovione.com | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). hovione.combohrium.com | Limited substrate scope for natural enzymes, enzyme stability can be an issue. nih.gov |

| Asymmetric Catalysis | Use of chiral metal or organic catalysts to induce stereoselectivity. nih.gov | Broad substrate applicability, high efficiency and turnover numbers. rsc.org | Cost and toxicity of metal catalysts, optimization of reaction conditions can be complex. hovione.com |

| Chiral Pool Synthesis | Use of naturally occurring enantiopure compounds as starting materials. | Access to complex chiral structures, well-defined stereochemistry. | Limited to the structures and stereochemistries available from natural sources. |

Strategic Importance of Fluorine Introduction in Pyrimidine-Based Chemical Scaffolds

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic properties. acs.orgtandfonline.comacs.org The pyrimidine ring is a privileged scaffold found in many biologically active compounds, including anticancer agents like 5-Fluorouracil (B62378). nih.govrdd.edu.iqresearchgate.net Introducing a fluorine atom onto this scaffold, as seen in this compound, can have profound and beneficial effects on the molecule's pharmacokinetic and pharmacodynamic profile. nbinno.com

The strategic benefits of fluorine substitution arise from its unique properties:

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a carbon-hydrogen (C-H) bond at a site susceptible to metabolic oxidation with a C-F bond can block this pathway, thereby increasing the drug's metabolic stability and prolonging its half-life in the body. acs.orgnih.gov

Modulation of Basicity (pKa) : Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can significantly lower the pKa of nearby functional groups, such as amines. acs.org This alteration can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its target.

Enhanced Binding Affinity : The substitution of hydrogen with fluorine can lead to more potent binding to a target protein. tandfonline.comchemxyne.com This can be due to favorable electrostatic interactions between the polarized C-F bond and the protein, or because the fluorine atom can displace water molecules from a binding pocket, leading to a favorable entropic effect. researchgate.net

Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. rdd.edu.iqnih.gov This property is carefully tuned by medicinal chemists to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nbinno.com

The value of incorporating fluorine is evident in the large number of fluorinated drugs approved by the FDA each year. nih.gov Its ability to fine-tune multiple properties of a drug candidate makes it an indispensable tool in modern drug design. chemxyne.comresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Fluoropyrimidine Derivatives in Chemical Biology Research

General Principles of Fluoropyrimidine Chemical Biology

Fluoropyrimidines, most notably 5-Fluorouracil (B62378) (5-FU), are a class of rationally designed antimetabolites that have been extensively used in cancer chemotherapy for decades. nih.gov Their design is based on the principle of mimicking the natural pyrimidine (B1678525) base uracil (B121893). The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a critical bioisosteric substitution. The carbon-fluorine bond is exceptionally strong, and the fluorine atom's van der Waals radius is only slightly larger than that of a hydrogen atom. This substitution prevents the enzymatic methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. nih.gov

The efficacy of fluoropyrimidines is rooted in their intracellular conversion into several active metabolites, which then interfere with DNA and RNA synthesis and function. nih.gov These compounds serve as "Trojan horse" inhibitors, entering metabolic pathways intended for natural pyrimidines before exerting their cytotoxic effects. The chemical biology of these agents is complex, involving multiple anabolic (activation) and catabolic (degradation) pathways that collectively determine their therapeutic index. nih.gov

Molecular Mechanisms of Action of Fluoropyrimidine Analogues

The anticancer effects of fluoropyrimidines are not attributed to a single action but to a multi-pronged attack on cellular processes. The primary mechanisms involve enzyme inhibition and the fraudulent incorporation of fluorinated nucleotides into DNA and RNA. nih.govnih.gov

The most well-characterized mechanism of action for fluoropyrimidines is the potent inhibition of thymidylate synthase (TYMS). nih.gov After intracellular conversion to the active metabolite fluorodeoxyuridine monophosphate (FdUMP), the molecule forms a stable ternary complex with TYMS and its cofactor, 5,10-methylenetetrahydrofolate. This covalent complex effectively sequesters the enzyme, halting the conversion of dUMP to dTMP. nih.gov The depletion of the dTMP pool leads to a shortage of deoxythymidine triphosphate (dTTP), one of the four essential precursors for DNA replication. This phenomenon, often termed "thymineless death," triggers cell cycle arrest and apoptosis. nih.gov

Following administration, 5-FU can be anabolized to fluorouridine triphosphate (FUTP). nih.gov This metabolite is recognized by RNA polymerases and is extensively incorporated into various RNA species (mRNA, tRNA, rRNA) in place of uridine (B1682114) triphosphate (UTP). This incorporation disrupts RNA processing, maturation, and stability. nih.govnih.gov For instance, the presence of FUTP can interfere with the splicing of pre-messenger RNA and the post-transcriptional modification of transfer RNAs, ultimately leading to errors in protein synthesis and contributing to cellular toxicity. nih.gov

In addition to RNA-directed damage, fluoropyrimidines can also be converted to fluorodeoxyuridine triphosphate (FdUTP). nih.gov This fraudulent nucleotide can be incorporated into DNA by DNA polymerases in place of dTTP, particularly when dTTP levels are low due to TYMS inhibition. The presence of fluorouracil in the DNA strand can compromise the stability and integrity of the genetic material. nih.gov

The incorporation of FdUTP into DNA triggers a response from the cell's DNA repair machinery. The enzyme Uracil-DNA Glycosylase (UNG2) recognizes the uracil base (in this case, 5-FU) as foreign and attempts to excise it. This excision creates an abasic site. However, during the subsequent repair process, FdUTP can be re-incorporated due to the ongoing deficit of dTTP. This futile cycle of incorporation and excision leads to DNA fragmentation and strand breaks, ultimately contributing to the drug's cytotoxic effect.

Table 1: Key Metabolites of 5-Fluorouracil and Their Mechanisms of Action

| Metabolite | Precursor Pathway | Target Molecule(s) | Primary Mechanism of Action |

|---|---|---|---|

| FdUMP | 5-FU → FdU → FdUMP | Thymidylate Synthase (TYMS) | Covalent inhibition, leading to depletion of dTMP and "thymineless death". nih.gov |

| FUTP | 5-FU → FUMP → FUDP → FUTP | RNA Polymerases | Incorporation into RNA, disrupting RNA synthesis, processing, and function. nih.gov |

| FdUTP | 5-FU → ... → FdUDP → FdUTP | DNA Polymerases | Incorporation into DNA, leading to DNA damage and instability. nih.gov |

Influence of Substituents on Molecular Interactions within Pyrimidine Scaffolds

The biological activity of a pyrimidine derivative is highly dependent on the nature and position of its substituents. In the context of 1-(5-Fluoropyrimidin-2-YL)ethanamine, the scaffold presents two key features beyond the core pyrimidine ring: the 5-fluoro group and the 2-ethanamine group.

The 5-Fluoro Group: As established, the fluorine atom at the C5 position is the critical feature for the canonical mechanism of TYMS inhibition. Its strong electron-withdrawing nature also influences the pKa of the pyrimidine ring, affecting its interactions with enzyme active sites and metabolic processing.

The 2-Ethanamine Group: Substituents at the C2 position of the pyrimidine ring can profoundly influence the molecule's properties and biological activity. An amino group, such as the one in the ethanamine substituent, can serve as a hydrogen bond donor, potentially forming key interactions within a biological target's binding pocket. researchgate.net The basicity of the amine is a crucial factor, as it will be protonated at physiological pH, allowing for ionic interactions. The ethyl linker provides conformational flexibility, allowing the terminal amine to orient itself optimally for binding. Structure-activity relationship studies on related 2-aminopyrimidine (B69317) and 2-aminoimidazole series have shown that modifications to such substituents significantly impact target affinity and cellular activity. nih.govnih.gov For instance, in kinase inhibitors featuring a 2-aminopyrimidine scaffold, this amine often forms a critical "hinge-binding" interaction in the ATP-binding pocket of the enzyme. nih.gov While the specific targets of this compound are not detailed in the literature, the presence of the 2-ethanamine group provides a vector for diverse molecular interactions that could lead to biological activities distinct from or in addition to the classic fluoropyrimidine mechanisms.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5-Fluorouracil | 5-FU |

| Deoxyuridine monophosphate | dUMP |

| Deoxythymidine monophosphate | dTMP |

| Fluorodeoxyuridine monophosphate | FdUMP |

| Deoxythymidine triphosphate | dTTP |

| Fluorouridine triphosphate | FUTP |

| Uridine triphosphate | UTP |

| Fluorodeoxyuridine triphosphate | FdUTP |

Molecular Pathways of Resistance to Fluoropyrimidine Action in In Vitro Models

The development of resistance to fluoropyrimidine-based therapies is a significant challenge in cancer treatment. In vitro studies using various cancer cell lines have been instrumental in elucidating the complex molecular mechanisms that underpin this resistance. These pathways often involve alterations in drug metabolism, modifications of the target enzyme, and dysregulation of downstream cellular processes. While specific research on "this compound" is not detailed in the reviewed literature, the established mechanisms of resistance to fluoropyrimidines like 5-fluorouracil (5-FU) provide a foundational understanding of potential resistance pathways for its derivatives.

Resistance to fluoropyrimidines can be broadly categorized into several key mechanisms: alterations in anabolic and catabolic pathways, changes in the drug target, and modifications in downstream signaling pathways that control cell survival and death. nih.gov

Alterations in Drug Metabolism and Transport:

The efficacy of fluoropyrimidines is heavily dependent on their metabolic activation to cytotoxic nucleotides and their subsequent degradation. aacrjournals.org In vitro models have demonstrated that cancer cells can acquire resistance by modulating the enzymes involved in these processes.

Increased Catabolism: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. aacrjournals.org Overexpression of DPD leads to rapid degradation of 5-FU into inactive metabolites, thereby reducing its intracellular concentration and cytotoxic effects. nih.govacs.org Studies in colorectal cancer cell lines have shown that high levels of DPD are associated with 5-FU resistance. acs.org

Decreased Anabolism: The conversion of 5-FU to its active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), is crucial for its anticancer activity. spandidos-publications.com This anabolic pathway involves several enzymes, including orotate (B1227488) phosphoribosyltransferase (OPRT). nih.govspandidos-publications.com Downregulation or decreased activity of OPRT has been observed in 5-FU-resistant cell lines, leading to reduced production of the active metabolites. spandidos-publications.com For instance, in 5FU-resistant colorectal cancer SW48/5FUR cells, intracellular FdUMP levels were significantly reduced due to decreased OPRT expression. spandidos-publications.com

Altered Drug Efflux: ATP-binding cassette (ABC) transporters are a family of proteins that can actively transport drugs out of the cell, leading to reduced intracellular drug accumulation. Overexpression of certain ABC transporters, such as ABCG2, ABCC3, ABCC4, and ABCC5, has been implicated in 5-FU resistance in various cancer cell lines. nih.govnih.gov

| Enzyme/Transporter | Function | Alteration in Resistant Cells | Consequence | Cell Line Examples | Reference |

| Dihydropyrimidine Dehydrogenase (DPD) | Catabolism of 5-FU | Upregulation/Overexpression | Increased drug inactivation | Colorectal cancer cell lines | nih.govacs.org |

| Orotate Phosphoribosyltransferase (OPRT) | Anabolism of 5-FU | Downregulation/Decreased activity | Reduced formation of active metabolites | SW48/5FUR (colorectal cancer) | spandidos-publications.com |

| Thymidine Kinase (TK) | Salvage pathway for thymidine | Deficiency | Inability to convert FdUrd to FdUMP | Fd9XR (human colon cancer) | nih.gov |

| ABC Transporters (e.g., ABCG2, ABCC3, ABCC5) | Drug efflux | Upregulation/Overexpression | Decreased intracellular drug concentration | Various cancer cell lines | nih.govnih.gov |

Modifications of the Target Enzyme:

The primary target of the active metabolite FdUMP is thymidylate synthase (TS), an essential enzyme for de novo DNA synthesis. nih.govspandidos-publications.com Alterations in TS can significantly impact the sensitivity of cancer cells to fluoropyrimidines.

Thymidylate Synthase (TS) Overexpression: Increased levels of TS protein are a common mechanism of resistance. nih.govmdpi.com Higher concentrations of TS require a greater amount of FdUMP for effective inhibition, thus rendering the standard drug concentrations less effective. nih.govmdpi.com In MCF7/Adr breast cancer cells, which are cross-resistant to 5-FU, significantly increased levels of TS were observed. nih.gov

Mutations in the TS Gene: Although less common, mutations in the TYMS gene (encoding TS) can alter the binding affinity of FdUMP to the enzyme, thereby reducing the inhibitory effect of the drug. mdpi.com

| Target Enzyme | Alteration in Resistant Cells | Consequence | Cell Line Examples | Reference |

| Thymidylate Synthase (TS) | Gene amplification/Overexpression | Increased target for FdUMP, requiring higher drug concentrations for inhibition | MCF7/Adr (breast cancer) | nih.govmdpi.commdpi.com |

| Thymidylate Synthase (TS) | Gene mutations | Reduced binding affinity of FdUMP | - | mdpi.com |

Dysregulation of Downstream Cellular Processes:

Fluoropyrimidine-induced DNA and RNA damage typically triggers apoptosis or cell cycle arrest. Resistant cells often have alterations in these downstream pathways that allow them to evade cell death. nih.govmdpi.com

Evasion of Apoptosis: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) proteins is crucial for determining cell fate. In some 5-FU-resistant colon cancer cell lines, a disturbed ratio of BAX to BCL2 has been observed, favoring cell survival. nih.gov

Alterations in DNA Repair: The incorporation of fluoropyrimidine metabolites into DNA can lead to DNA damage. nih.gov Enhanced DNA repair mechanisms can counteract this damage and contribute to resistance. For example, uracil DNA glycosylase (UNG) is an enzyme that excises uracil and 5-fluorouracil from DNA. jci.org While its role can be complex, alterations in its activity can influence the cellular response to fluoropyrimidines. jci.org

Cell Cycle Perturbations: Changes in cell cycle regulation can also confer resistance to 5-FU. mdpi.com

| Cellular Process | Alteration in Resistant Cells | Consequence | Cell Line Examples | Reference |

| Apoptosis | Disturbed BAX/BCL2 ratio | Inhibition of programmed cell death | SW-480, HT-29 (colon cancer) | nih.gov |

| DNA Repair | Altered Uracil DNA Glycosylase (UNG) activity | Modulation of DNA damage response | - | jci.org |

| Cell Cycle | Dysregulation of cell cycle checkpoints | Evasion of cell cycle arrest | - | mdpi.com |

Analytical Methodologies for Research Assessment and Purity

Chromatography-Based Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For a chiral compound like 1-(5-Fluoropyrimidin-2-YL)ethanamine, both achiral and chiral chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and enantiomeric excess of pharmaceutical compounds. Its high resolution, sensitivity, and accuracy make it an invaluable tool. nih.govnih.gov

For the determination of chemical purity, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (often C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases.

The determination of enantiomeric excess (ee) requires a chiral environment to differentiate between the enantiomers. This is most commonly achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules, including amines. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. mdpi.com The addition of a small amount of an amine, like diethylamine (B46881) (DEA), to the mobile phase is often necessary when analyzing basic compounds like this compound to improve peak shape and resolution. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Table 1: Representative HPLC Method Parameters for Chiral Separation of a Fluoropyrimidine Ethanamine Derivative

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |

| Expected Retention Time (Enantiomer 2) | ~ 10.2 min |

Note: This is a representative method based on common practices for similar chiral amines and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nist.gov It is a valuable tool for confirming the identity of this compound and for identifying and quantifying volatile impurities.

In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.

The fragmentation pattern in the mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of the compound by comparison with spectral libraries or through interpretation of the fragmentation pathways. nih.govnih.gov For this compound, characteristic fragments would be expected from the cleavage of the ethylamine (B1201723) side chain and fragmentation of the fluoropyrimidine ring. For instance, a common fragmentation pathway for similar structures involves the loss of a methyl radical (CH₃) from the ethylamine side chain. caymanchem.com

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity |

| 141 | Molecular Ion [M]⁺ |

| 126 | [M - CH₃]⁺ |

| 96 | Fragment of the fluoropyrimidine ring |

Note: These are predicted fragments based on the structure of the molecule. Actual fragmentation patterns would need to be confirmed experimentally.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used for monitoring the progress of chemical reactions. chemistryhall.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

TLC involves spotting a small amount of the reaction mixture onto a thin layer of a stationary phase, typically silica (B1680970) gel, coated on a solid support such as a glass or aluminum plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary and mobile phases.

The separation is visualized by placing the plate under UV light, which reveals the spots of UV-active compounds, or by staining the plate with a chemical reagent. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

For the synthesis of this compound, TLC can be used to monitor the consumption of the starting materials and the formation of the product. By comparing the Rf values of the spots in the reaction mixture to those of the pure starting materials and product, the progress of the reaction can be readily assessed. nih.gov

Table 3: Representative TLC System for Monitoring a Reaction involving a Fluoropyrimidine Derivative

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate:Hexane (1:1, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf (Starting Material) | ~ 0.7 |

| Expected Rf (Product) | ~ 0.3 |

Note: The optimal mobile phase composition would need to be determined experimentally to achieve good separation between the starting materials and the product.

Polarimetry for Optical Purity Assessment

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orgmasterorganicchemistry.com This property, known as optical activity, is a characteristic feature of enantiomers, which rotate plane-polarized light by equal amounts but in opposite directions. A dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). libretexts.org

The magnitude of the rotation is expressed as the specific rotation, [α], which is a physical constant for a given compound under specific conditions of temperature, wavelength, solvent, and concentration. The specific rotation is calculated from the observed rotation (α) using the following equation:

[α]Tλ = α / (l x c)

Where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of the light (commonly the sodium D-line at 589 nm)

α is the observed rotation in degrees

l is the path length of the polarimeter cell in decimeters (dm)

c is the concentration of the sample in g/mL

By measuring the specific rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer, its optical purity can be determined. For a sample with an unknown enantiomeric excess, the optical purity can be calculated as:

Optical Purity (%) = ( [α]observed / [α]max ) x 100

Where [α]max is the specific rotation of the pure enantiomer.

While no specific rotation value for this compound is readily available in the cited literature, a hypothetical example is provided below.

Table 4: Hypothetical Polarimetry Data for an Enantiomer of a Chiral Amine

| Parameter | Value |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature (T) | 20 °C |

| Concentration (c) | 1.0 g/100 mL in Methanol |

| Path Length (l) | 1.0 dm |

| Observed Rotation (α) | +15.2° |

| Calculated Specific Rotation ([α]) | +15.2° |

Note: This data is hypothetical and serves to illustrate the principles of polarimetry.

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine?

The enantioselective synthesis of this compound is achieved via ω-transaminase (ω-TA)-catalyzed amination. A common method employs immobilized ω-TA from Vibrio fluvialis with (S)-1-phenylethylamine as the amine donor. The reaction is optimized in a biphasic system (H₂O/toluene) to facilitate acetophenone byproduct extraction, minimizing enzyme inhibition. Typical yields reach ~79% with >99% enantiomeric excess (e.e.) at 50 g/L substrate loading . Continuous flow biocatalysis further enhances efficiency, enabling inline downstream processing (DSP) and improved scalability .

Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?

X-ray crystallography (using SHELX programs) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for structural confirmation. High-performance liquid chromatography (HPLC) with chiral columns validates enantiopurity, while mass spectrometry (MS) confirms molecular weight. Purity is assessed via reverse-phase HPLC coupled with UV detection at 254 nm .

Q. What is the pharmacological relevance of 1-(5-fluoropyrimidin-2-yl)ethanamine in drug discovery?

The (S)-enantiomer is a key intermediate in synthesizing AZD1480, a Janus kinase 2 (JAK2) inhibitor studied for myelofibrosis and polycythemia vera. Its fluoropyrimidine moiety enhances target binding affinity and metabolic stability, making it critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction yields be optimized in transaminase-catalyzed synthesis, and what factors limit scalability?

Key optimization strategies include:

- Substrate loading : ≤50 g/L to avoid solvent toxicity.

- Amine donor ratio : 1.1 equivalents of (S)-1-phenylethylamine to drive equilibrium.

- Byproduct removal : Toluene extraction of acetophenone prevents enzyme inhibition. Scalability challenges include maintaining enzyme stability in continuous flow systems and achieving consistent mass transfer in biphasic reactions .

Q. What computational methods are used to predict the electronic properties of fluoropyrimidine derivatives?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (FMOs) and electrostatic potential surfaces. These models predict reactivity, nucleophilic/electrophilic sites, and intermolecular interactions, guiding experimental design for derivatives .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and synthetic feasibility?

Fluorine at the pyrimidine 5-position enhances metabolic stability and binding affinity via electron-withdrawing effects. Chlorine or trifluoromethyl substitutions at analogous positions (e.g., 3-chloro-5-fluoropyridin-2-yl derivatives) alter steric and electronic profiles, requiring adjusted synthetic protocols (e.g., modified protecting groups or alternative transaminases) .

Methodological Challenges

Q. What are the critical considerations for implementing continuous flow biocatalysis in large-scale synthesis?

Q. How can contradictory data on reaction yields or enantiopurity be resolved?

Discrepancies often arise from differences in enzyme batches or solvent purity. Robust protocols include:

- Standardized enzyme activity assays (e.g., KU/mL for ω-TA).

- Strict solvent degassing to prevent oxidative byproducts.

- Cross-validation using multiple analytical methods (e.g., chiral HPLC and polarimetry) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

While specific hazard data are limited, standard practices include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.